Home > Products > Screening Compounds P137645 > N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide - 941957-80-8

N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Catalog Number: EVT-2819710
CAS Number: 941957-80-8
Molecular Formula: C20H20ClN3O3
Molecular Weight: 385.85
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Iodo-N1-(2-methyl-4-perfluoropropane-2-yl)-N2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide

Compound Description: This compound is the target molecule synthesized and characterized in a study exploring the development of a cost-effective and high-yield synthetic route for industrialised application.

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) investigated for the treatment of treatment-resistant depression (TRD). It exhibits high binding affinity for the GluN2B subunit allosteric modulatory site and selectively inhibits GluN2B receptor function.

4-((3S,4S)-3-fluoro-1-((R)-1-(4-methylbenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)phenyl dihydrogen phosphate (BMS-986163)

Compound Description: BMS-986163 is the phosphate prodrug of BMS-986169, designed to improve aqueous solubility for intravenous administration in the treatment of TRD.

3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide hydrate

Compound Description: This compound is the subject of a crystal structure analysis, highlighting the intra- and inter-molecular hydrogen bonding patterns and aromatic π-π stacking interactions that contribute to its solid-state structure.

Relevance: While not directly related to N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in terms of its core structure, 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide hydrate represents a pyrazole derivative. Pyrazole and its derivatives, along with oxadiazole derivatives (which are structurally related to oxalamides), are often explored for their herbicidal and fungicidal activities. [, ] This suggests a potential overlapping area of biological interest between these compound classes.

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

Compound Description: This compound is a potent antimalarial agent, believed to act by inhibiting prolyl-tRNA synthetase in Plasmodium falciparum. It exhibits two enantiomeric forms (R and S) with varying levels of antimalarial activity.

p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: This compound is part of a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides studied for their structural features and hydrogen-bonding patterns using X-ray single-crystal diffraction.

p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: Similar to p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide, this compound belongs to the same series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides investigated for their structural properties and hydrogen-bonding interactions.

(1E,2E)-N1,N2-Bis(5′-methyl-[1,1′:3′,1′′-terphen­yl]-4′-yl)ace­naphthyl­ene-1,2-di­imine

Compound Description: This compound is the product of a condensation reaction between 2-methyl-4,6-di­phenyl­aniline and ace­naphthyl­ene-1,2-dione, and its crystal structure exhibits two independent molecules in the asymmetric unit, differing in the orientation of a phenyl ring.

1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound is synthesized through a multi-step process and its crystal structure is analyzed to understand the bonding characteristics and planarity of its constituent rings.

(E)-1-(2,4-dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one

Compound Description: This chalcone-based compound was the first investigated for its potential to inhibit the SARS-CoV-2 main protease (Mpro) for COVID-19 using molecular docking studies. It exhibits high binding affinity to the target protein, primarily due to the formation of a hydrogen bond and various hydrophobic interactions.

2-[[4-[[2-(1H-tetrazol-5-ylmethyl)phenyl] methoxy]phenoxy]methyl] quinoline (RG 12525)

Compound Description: RG 12525 is a new chemical entity investigated for the treatment of type II diabetes, acting as an agonist of the peroxisomal proliferation-activated receptor γ nuclear receptor.

5-{[2-(4-quinolin-2-ylmethoxy)phenoxymethyl]benzyltetrazol-1-yl}-β-D-glucuronate (RPR 240818)

Compound Description: RPR 240818 is the N1-glucuronide conjugate of RG 12525, identified as a minor metabolite in preclinical studies.

5-{[2-(4-quinolin-2-ylmethoxy) phenoxy methyl]benzyltetrazol-2-yl}-β-D-glucuronate (RPR 241098)

Compound Description: RPR 241098 is the N2-glucuronide conjugate of RG 12525, identified as the predominant metabolite in plasma following oral administration of the parent drug.

2-({4-[3-(1H-tetrazol-5-yl)propoxy]phenoxy}methyl)quinoline (RG 07202)

Compound Description: RG 07202 is a structural analogue of RG 12525, used in metabolism studies to understand the structural features influencing N-glucuronidation.

5-(2-methylbenzyl)-1H-tetrazole (RPR 108685)

Compound Description: RPR 108685 is a model tetrazole compound used to investigate the substrate specificity of various UDP-glucuronosyltransferases (UGTs).

3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N1-(3-methylphenyl urea (L-365,260)

Compound Description: L-365,260 is a selective cholecystokinin (CCK) B antagonist that potentiates the antinociceptive effects of endogenous enkephalins.

4-([2-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[tricyclo[3.3,1.1(3.7)]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amin)-4-oxo-[R-(R,R)]butanoate-N-methyl-D-glucamine (PD-134,308)

Compound Description: PD-134,308 is another selective CCK B antagonist, similar to L-365,260, investigated for its ability to enhance the antinociceptive effects of endogenous enkephalins.

N-(2-adamantyloxycarbonyl)-D-α-methyltryptophanyl-[N-(2-(4-chlorophenyl)ethyl)]glycine (RB 211)

Compound Description: RB 211 is yet another selective CCK B antagonist, exhibiting similar effects to L-365,260 and PD-134,308 in potentiating enkephalin-mediated antinociception.

N-((R,S,)-2-benzyl-3[(S)-(2-amino-4-methylthio)butyldithio]-1-oxopropyl)-L-phenylalanine benzyl ester (RB 101)

Compound Description: RB 101 is a complete inhibitor of enkephalin-catabolizing enzymes, used to study the role of endogenous enkephalins in pain perception.

3-(furan-2-yl)-5-(naphthalen-6-yl)-1H-pyrazole

Compound Description: This compound is synthesized from 1-(furan-2-yl)-3-(naphthalen-6-yl)propane-1,3-dione and its crystal structure is analyzed to understand its hydrogen bonding pattern and molecular planarity.

Relevance: While not directly analogous to N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, 3-(furan-2-yl)-5-(naphthalen-6-yl)-1H-pyrazole belongs to the class of pyrazole compounds. This class, along with oxadiazole derivatives (of which oxalamides are a part), are frequently studied for their potential herbicidal and fungicidal activities, indicating a possible overlap in their biological applications. [, , ]

Bis(4,4,5,5-tetramethyl-2-(thiophenal-2-yl)-imidazoline-1-oxyl-3-oxide)-bis(hexafluoroacetylacetonato)nickel(II) [, ]

Compound Description: This nickel(II) complex, incorporating a thiophene-substituted nitronyl nitroxide radical, is synthesized and characterized to expand knowledge of building blocks for molecular magnetic materials. [, ]

(2R,3S)-2-Isobutyl-N1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-propylsuccinamide (IN973) [, ]

Compound Description: IN973 is a radioligand that binds to γ-secretase in the brain with high affinity and specificity. It is used to measure γ-secretase occupancy by inhibitors, which are potential treatments for Alzheimer's disease. [, ]

2-[(1R)-1-[amino]ethyl]-5-fluoro-benzenepropanoic acid (BMS-299897) [, ]

Compound Description: BMS-299897 is a γ-secretase inhibitor tested for its ability to reduce brain Aβ40 levels in Tg2576 mice, a model for Alzheimer's disease. [, ]

(S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S,Z)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1,2]diazepin-5-yl)propanamide (BMS-433796) [, ]

Compound Description: BMS-433796 is another γ-secretase inhibitor investigated for its ability to reduce brain Aβ40 levels in Tg2576 mice. [, ]

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3)

Compound Description: YD-3 is a novel thrombin-receptor antagonist discovered and used as a lead compound for the development of more potent and selective PAR4 antagonists. It was initially synthesized as a potential antithrombotic agent.

Properties

CAS Number

941957-80-8

Product Name

N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.85

InChI

InChI=1S/C20H20ClN3O3/c1-13-11-15(8-9-17(13)24-10-4-7-18(24)25)23-20(27)19(26)22-12-14-5-2-3-6-16(14)21/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,22,26)(H,23,27)

InChI Key

IWQYMJUVHIUMDE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCCC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.